molecular formula C11H10ClNO2 B021221 Ethyl 6-chloro-1H-indole-3-carboxylate CAS No. 100821-50-9

Ethyl 6-chloro-1H-indole-3-carboxylate

Cat. No.: B021221
CAS No.: 100821-50-9
M. Wt: 223.65 g/mol
InChI Key: RZLGWHAWFSRKRB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-1H-indole-3-carboxylate typically involves the reaction of 6-chloroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-1H-indole-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .

Biological Activity

Ethyl 6-chloro-1H-indole-3-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from 6-chloroindole and ethyl chloroformate. It serves as a precursor in medicinal chemistry and has applications in various biological studies due to its potential pharmacological properties.

Target Interactions

Indole derivatives, including this compound, interact with multiple biological targets, leading to a range of pharmacological effects:

  • Antiviral Activity : Indoles have shown efficacy against viral infections by inhibiting viral replication.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Anticancer Properties : this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Cell Cycle Regulation : Indoles can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They promote programmed cell death through mitochondrial pathways.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism Reference
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Activity

A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis and inhibited cell proliferation with IC50 values in the micromolar range.

Case Study 2: Anti-inflammatory Effects

Research indicated that this indole derivative effectively reduced inflammation in animal models by decreasing levels of pro-inflammatory cytokines. The mechanism involved inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Study 3: Antimicrobial Properties

This compound demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Properties

IUPAC Name

ethyl 6-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGWHAWFSRKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547406
Record name Ethyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100821-50-9
Record name Ethyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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